molecular formula C14H21N B13805058 2-(3,5-Dimethylphenyl)-3-ethylpyrrolidine

2-(3,5-Dimethylphenyl)-3-ethylpyrrolidine

Cat. No.: B13805058
M. Wt: 203.32 g/mol
InChI Key: LPYYSLCBWFJMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylphenyl)-3-ethylpyrrolidine is an organic compound that belongs to the class of pyrrolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)-3-ethylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylbenzylamine with ethyl acrylate under basic conditions to form the corresponding pyrrolidine derivative. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)-3-ethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(3,5-Dimethylphenyl)-3-ethylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-3-ethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenyl)pyrrolidine
  • 3-Ethyl-2-phenylpyrrolidine
  • 2-(3,5-Dimethylphenyl)-3-methylpyrrolidine

Uniqueness

2-(3,5-Dimethylphenyl)-3-ethylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. The presence of both ethyl and 3,5-dimethylphenyl groups enhances its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-3-ethylpyrrolidine

InChI

InChI=1S/C14H21N/c1-4-12-5-6-15-14(12)13-8-10(2)7-11(3)9-13/h7-9,12,14-15H,4-6H2,1-3H3

InChI Key

LPYYSLCBWFJMBV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC1C2=CC(=CC(=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.